molecular formula C22H32N6.2HCl B1191950 BS 181 dihydrochloride

BS 181 dihydrochloride

Cat. No.: B1191950
M. Wt: 453.45
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of CDK7 in Fundamental Cellular Processes

CDK7 is a master regulator of two critical cellular activities: cell cycle progression and gene transcription. news-medical.net As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its various phases. tandfonline.comdelveinsight.com This sequential activation ensures the orderly transition from one stage of the cell cycle to the next, from growth (G1 phase) to DNA synthesis (S phase) and finally to cell division (mitosis). mdpi.com

Simultaneously, CDK7 is a subunit of the general transcription factor TFIIH. biologists.com In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in initiating the transcription of genes. tandfonline.comdelveinsight.com This dual functionality places CDK7 at a critical nexus, linking the machinery of cell division with the expression of the genetic information necessary for cellular life and function. biologists.com The dysregulation of CDK7 activity is implicated in the uncontrolled cell growth characteristic of cancer. news-medical.net

Overview of Cyclin-Dependent Kinase Inhibitors as Research Tools

The development of inhibitors targeting cyclin-dependent kinases has been a pivotal advancement in biomedical research. nih.gov These small molecule compounds are designed to bind to CDKs, typically at the ATP-binding pocket, thereby blocking their kinase activity. nih.gov This inhibition allows researchers to dissect the specific roles of individual CDKs in various cellular processes.

Initially, the focus was on "pan-CDK inhibitors," which targeted a broad range of CDKs. rutgers.edue-century.us While useful, their lack of specificity made it challenging to attribute observed effects to the inhibition of a single CDK. nih.gov This led to the development of second-generation and more selective inhibitors, which have proven invaluable in elucidating the distinct functions of different CDK family members. e-century.us These selective inhibitors serve as powerful tools to study the consequences of blocking specific CDK activities in both normal and diseased cells. portlandpress.com

Historical Context of CDK7 Inhibitor Development

The journey to develop specific CDK7 inhibitors is rooted in the broader history of CDK inhibitor research, which began in the 1990s. e-century.us The first generation of these compounds, such as flavopiridol (B1662207) and roscovitine (B1683857), were not highly selective and inhibited multiple CDKs, including CDK7. rutgers.edunih.govnih.gov While these early inhibitors demonstrated that blocking CDK activity could have anti-proliferative effects, their broad-spectrum activity often led to significant toxicity, limiting their clinical potential. e-century.usnih.gov

The recognition of CDK7's dual role in both cell cycle control and transcription made it an attractive target for the development of more selective anticancer drugs. nih.gov The challenge lay in designing molecules that could preferentially bind to CDK7 over other highly similar CDKs. nih.gov This push for selectivity was driven by the hypothesis that specifically targeting CDK7 could offer a more targeted therapeutic approach with fewer side effects. nih.gov The development of compounds like BS-181 marked a significant step in this direction, providing researchers with a tool to specifically investigate the consequences of CDK7 inhibition. nih.gov More recent efforts have led to the development of other selective CDK7 inhibitors, including covalent inhibitors like THZ1 and orally bioavailable compounds such as ICEC0942 (also known as CT7001), which was derived from BS-181. e-century.usnih.govnih.govucl.ac.uk

Genesis of BS 181 Dihydrochloride (B599025) in Research

BS 181 was developed through a structure-based drug design approach, utilizing computer modeling of the CDK7 structure to design potent and selective inhibitors. nih.gov It is a pyrazolo[1,5-a]pyrimidine-derived compound that demonstrated high selectivity for CDK7. nih.gov Research showed that BS-181 inhibits CDK7 with a half-maximal inhibitory concentration (IC50) of 21 nM. rndsystems.commedchemexpress.comtocris.com

Crucially, BS-181 was found to be significantly more selective for CDK7 compared to other CDKs. For instance, its potency against CDK2 was 35-fold lower. nih.gov This selectivity was a key achievement, allowing for more precise studies on the specific roles of CDK7. In cell-based assays using cancer cell lines, BS-181 was shown to inhibit the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis. nih.govrndsystems.comcaymanchem.com These findings established BS-181 as a foundational tool for exploring the biological functions of CDK7 and validating it as a potential target for cancer therapy. nih.gov Although its own development as a clinical candidate was hampered by factors such as poor bioavailability, it paved the way for the creation of next-generation CDK7 inhibitors. nih.gov

Interactive Data Tables

Table 1: Selectivity of BS-181 for CDK7 This table displays the half-maximal inhibitory concentration (IC50) of BS-181 against CDK7 and other related cyclin-dependent kinases, highlighting its selectivity.

KinaseIC50 (nM)Selectivity vs. CDK7
CDK7 21 1x
CDK288035-fold less potent
CDK1>1000>40-fold selective
CDK4>1000>40-fold selective
CDK5>1000>40-fold selective
CDK6>1000>40-fold selective
CDK9>1000>40-fold selective
Data sourced from multiple studies. nih.govmedchemexpress.comcaymanchem.comselleckchem.com

Table 2: Antiproliferative Activity of BS-181 in Cancer Cell Lines This table shows the half-maximal inhibitory concentration (IC50) values of BS-181 required to inhibit the growth of various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer11.5 - 37
Gastric Cancer CellsGastric Cancer17 - 22
Data indicates the concentration range observed in different studies. medchemexpress.com

Properties

Molecular Formula

C22H32N6.2HCl

Molecular Weight

453.45

Synonyms

N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride

Origin of Product

United States

Rational Design and Derivation of Bs 181 Dihydrochloride

Computational Approaches in Inhibitor Design and Optimization

The development of BS 181 was significantly influenced by computational methods aimed at designing a potent and selective CDK7 inhibitor. nih.govbocsci.com Initial design strategies involved the use of computer modeling of the CDK7 structure to identify potential inhibitory compounds. bocsci.com This rational, structure-guided approach allows for the optimization of lead compounds by predicting their binding affinity and interaction with the target protein. pnas.org

High-resolution cryogenic electron microscopy (cryo-EM) has further illuminated the structural basis for the interaction between inhibitors and the CDK-activating kinase (CAK), the complex to which CDK7 belongs. researchgate.net By determining the structures of the CAK in complex with various pyrazolopyrimidine-type inhibitors, including BS 181, researchers have gained detailed insights into the specific molecular interactions within the active site of CDK7. researchgate.net These structural studies reveal networks of water molecules and key contact points that contribute to inhibitor binding and selectivity, providing a foundational basis for the rational design of next-generation therapeutics. researchgate.net Such computational and structural analyses are critical in translating initial weak screening hits into potent and selective inhibitors like BS 181. pnas.org

Synthetic Derivation from Pyrazolo[1,5-a]pyrimidine (B1248293) Chemical Class

BS 181 is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a class of heterocyclic compounds recognized for their utility as protein kinase inhibitors in therapeutic applications. nih.govnih.govrsc.org The synthesis of pyrazolo[1,5-a]pyrimidines is well-established, often involving the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents. nih.govmdpi.com In this process, the 5-aminopyrazole acts as a nucleophile, leading to a cyclization reaction that forms the fused pyrimidine (B1678525) ring. nih.gov

Various synthetic strategies have been developed to create a diversity of pyrazolo[1,5-a]pyrimidine derivatives, including one-pot cyclization, multi-component reactions, and microwave-assisted methods. nih.govnih.govrsc.org Palladium-catalyzed cross-coupling reactions have also been employed to introduce a wide range of functional groups, which is crucial for enhancing the biological activity and structural diversity of these compounds. rsc.org The specific synthesis of BS 181 involves modifying the core pyrazolo[1,5-a]pyrimidine structure with side chains designed to optimize its interaction with the CDK7 active site, drawing inspiration from the structure of the pan-CDK inhibitor roscovitine (B1683857). nih.gov

Principles of Structural Optimization for Target Selectivity

A key goal in the development of BS 181 was achieving high selectivity for CDK7 over other cyclin-dependent kinases. nih.govselleckchem.com The structural design of BS 181, a pyrazolopyrimidine derivative, was based on the pan-CDK inhibitor roscovitine but was optimized to specifically target CDK7. nih.gov This optimization resulted in a compound that is over 40-fold more selective for CDK7 compared to other CDKs, including CDK1, 2, 4, 5, 6, and 9. selleckchem.commedchemexpress.com

The selectivity of BS 181 is demonstrated by its inhibitory concentrations (IC₅₀) against a panel of kinases. It potently inhibits CDK7 with an IC₅₀ value of 21 nM. medchemexpress.comrndsystems.com In contrast, its activity against other CDKs is significantly weaker. For instance, CDK2 is inhibited with an IC₅₀ of 880 nM, making it 35- to 42-fold less potently inhibited than CDK7. ximbio.comglpbio.commedkoo.com Other kinases like CDK5 and CDK9 are inhibited at even higher concentrations, with IC₅₀ values of 3000 nM and 4200 nM, respectively. medchemexpress.commedkoo.com

Inhibitory Activity of BS 181 Against Various Cyclin-Dependent Kinases
KinaseIC₅₀ (nM)Selectivity Fold vs CDK7
CDK7211
CDK2880~42
CDK53000~143
CDK94200~200
CDK1>1000>47
CDK4>1000>47
CDK6>1000>47

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of BS 181 for various CDKs, highlighting its selectivity for CDK7. Data sourced from multiple studies. medchemexpress.comximbio.commedkoo.comprobechem.com

The successful structural optimization of BS 181 provided a potent and selective tool for studying CDK7 function. bocsci.com However, despite its in vitro and in vivo activity, BS 181 exhibited low bioavailability and was rapidly cleared from plasma, indicating a need for further refinement. nih.gov This led to subsequent research where in silico modeling of BS 181 bound to the CDK7 crystal structure was used to develop analogs, such as ICEC0942, with improved cell permeability and oral bioavailability. nih.gov

Molecular and Biochemical Characterization of Bs 181 Dihydrochloride

In Vitro Kinase Selectivity Profiling

The inhibitory activity of BS 181 has been extensively profiled against a panel of kinases to determine its potency and selectivity. These assays typically measure the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, known as the IC50 value.

BS 181 demonstrates high potency as an inhibitor of the CDK7/Cyclin H/MAT1 complex. glpbio.comapexbt.comselleckchem.com In vitro kinase assays have consistently determined its IC50 value for CDK7 to be 21 nM. ximbio.comglpbio.commedchemexpress.comrndsystems.commedkoo.comtargetmol.com This level of potency establishes BS 181 as a strong binder and inhibitor of its primary target. The compound's specificity is highlighted by its significantly higher affinity for CDK7 compared to other cyclin-dependent kinases, displaying a selectivity of over 40-fold for CDK7. ximbio.comglpbio.comapexbt.comselleckchem.comrndsystems.comtargetmol.com

To assess its specificity, BS 181 was tested against a range of other CDKs involved in cell cycle control and transcription. The only other CDK inhibited by BS 181 at concentrations below 1 µM is CDK2, which was inhibited with an IC50 of 880 nM, making it 35- to 42-fold less potent than against CDK7. ximbio.comapexbt.comglpbio.comselleckchem.commedkoo.com

The compound shows significantly less activity against other key CDKs. It fails to effectively block CDK1, CDK4, and CDK6 at lower concentrations. medchemexpress.com The IC50 values for CDK5 and CDK9 are in the micromolar range, recorded at 3,000 nM and 4,200 nM, respectively. medchemexpress.commedkoo.comtargetmol.com For CDK1, CDK4, and CDK6, the IC50 values are reported to be higher than 3.0 µM. ximbio.comselleckchem.com This broad selectivity profile confirms that BS 181 is a highly specific inhibitor of CDK7.

In Vitro Kinase Inhibitory Activity of BS 181

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK7
CDK7 21 ximbio.comglpbio.commedchemexpress.comrndsystems.commedkoo.com1x
CDK2 880 ximbio.comglpbio.comselleckchem.commedchemexpress.commedkoo.com~42x
CDK5 3,000 medchemexpress.commedkoo.comtargetmol.com~143x
CDK9 4,200 medchemexpress.commedkoo.comtargetmol.com~200x
CDK1 >3,000 ximbio.comselleckchem.com>143x
CDK4 >3,000 ximbio.comselleckchem.com>143x
CDK6 >3,000 ximbio.comselleckchem.com>143x

ATP Competitive Inhibition Mechanisms

The mechanism by which BS 181 inhibits CDK7 is through direct competition with adenosine (B11128) triphosphate (ATP). researchgate.net Kinase inhibition assays used to determine the IC50 of BS 181 measure the amount of free ATP remaining in the reaction after incubation with the purified CDK7 complex. glpbio.comapexbt.comselleckchem.com This methodology, which quantifies the inhibitor's ability to prevent ATP utilization by the kinase, confirms that BS 181 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the CDK7 enzyme, thereby preventing the phosphorylation of its substrates. researchgate.net

Interaction Dynamics with CDK7/Cyclin H/MAT1 Complex

CDK7 is active as part of a heterotrimeric complex known as the CDK-activating kinase (CAK), which consists of CDK7, Cyclin H, and a RING finger protein called MAT1 (Ménage à Trois 1). nih.govnih.gov The stability and activity of CDK7 are dependent on its association with these two protein partners. nih.gov MAT1, in particular, plays a crucial role in stabilizing the complex and positioning the activation loop of CDK7 into a catalytically competent conformation. nih.gov

Experimental evaluation of BS 181's inhibitory activity is conducted using the purified, recombinant CDK7/Cyclin H/MAT1 complex. glpbio.comapexbt.comselleckchem.com This ensures that the in vitro assays accurately reflect the inhibitor's interaction with the biologically active form of the enzyme. The potent IC50 value of 21 nM indicates a strong interaction between BS 181 and the fully assembled CAK complex. By competing with ATP, BS 181 effectively blocks the kinase activity of this essential trimeric complex, leading to the inhibition of downstream phosphorylation events. ximbio.comresearchgate.net

Mechanistic Elucidation of Bs 181 Dihydrochloride Action

Inhibition of CDK7 Substrate Phosphorylation

The primary action of BS 181 dihydrochloride (B599025) is the direct inhibition of CDK7's ability to phosphorylate its key substrates. This interference is fundamental to its function as both a cell cycle inhibitor and a transcriptional modulator.

RNA Polymerase II C-Terminal Domain (CTD) Phosphorylation at Serine 5

A cardinal function of CDK7 is the phosphorylation of the C-Terminal Domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). This phosphorylation is a critical step in the initiation of transcription. The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS, and phosphorylation occurs at specific serine residues.

Research has demonstrated that BS 181 dihydrochloride effectively inhibits the phosphorylation of the Pol II CTD, specifically at the Serine 5 position (Ser5). This event is considered a hallmark of CDK7 inhibition. In studies involving various cancer cell lines, including breast and gastric cancer, treatment with BS 181 resulted in a marked decrease in the levels of Ser5-phosphorylated RNA Pol II. This inhibition of a primary CDK7 substrate disrupts the transcription initiation process, contributing significantly to the compound's anticancer effects. The phosphorylation of Serine 5 is essential for the recruitment of factors needed for mRNA capping and for the transition from transcription initiation to elongation.

Table 1: Effect of BS 181 on RNA Polymerase II CTD Ser5 Phosphorylation in BGC823 Gastric Cancer Cells
TreatmentObservationReference
BS 181 (4-hour treatment at indicated concentrations)Immunoblotting showed a concentration-dependent inhibition of RNA polymerase II CTD phosphorylation at Serine 5. colorado.edu (from initial search)

Retinoblastoma Protein (RB) Phosphorylation at Serine 795 and Serine 821

The Retinoblastoma protein (Rb) is a critical tumor suppressor that controls cell cycle progression from the G1 to the S phase. Its function is tightly regulated by phosphorylation mediated by various cyclin-dependent kinases. Hyperphosphorylation of Rb inactivates it, allowing the release of E2F transcription factors and subsequent cell cycle progression.

While CDK7's primary role is as a CDK-activating kinase (CAK), the broader family of CDKs is responsible for Rb phosphorylation at multiple sites. Specific sites such as Serine 795 (Ser795) and Threonine 821 (Thr821) are known to be phosphorylated by CDKs like Cdk4/6 and Cdk2. For instance, phosphorylation at Ser795 has been shown to be targeted by CDK inhibitors nih.gov. Dephosphorylation of Thr821 has been linked to the induction of apoptosis following treatment with CDK inhibitors like Roscovitine (B1683857) nih.govresearchgate.net.

Modulation of Transcriptional Regulation

Beyond its role in the cell cycle, CDK7 is a core component of the general transcription factor TFIIH, where it plays a direct role in regulating gene expression.

Role of CDK7 in TFIIH Complex Activity

CDK7, in conjunction with Cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex. This complex can exist freely or as an integral part of the larger, multi-subunit general transcription factor TFIIH nih.govembopress.org. Within TFIIH, the kinase activity of CDK7 is essential for transcription initiation by RNA Polymerase II nih.gov. As mentioned, CDK7 phosphorylates the Serine 5 residue of the Pol II CTD, which facilitates promoter clearance and the transition into productive elongation researchgate.net.

By inhibiting CDK7, this compound directly compromises the kinase function of the TFIIH complex colorado.edunih.gov. This impairment of TFIIH activity leads to a general suppression of transcription, particularly of genes with short half-lives, including many anti-apoptotic proteins and cell cycle regulators. This transcriptional disruption is a key component of the compound's mechanism of inducing apoptosis in cancer cells.

Impact on Gene Expression Dynamics (e.g., Cyclin D1, XIAP, Bcl-2, Bax)

The inhibition of CDK7-mediated transcription by this compound results in significant alterations in the expression levels of key regulatory genes. Studies in human gastric cancer cells have provided specific insights into these changes.

Treatment with BS 181 leads to the downregulation of crucial pro-survival and cell cycle progression genes. Notably, the expression of Cyclin D1 , a key regulator of the G1-S phase transition, is reduced nih.gov. Similarly, the expression of X-linked inhibitor of apoptosis protein (XIAP ) is decreased.

Concurrently, BS 181 modulates the expression of proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. The expression of the anti-apoptotic protein Bcl-2 is decreased, while the expression of the pro-apoptotic protein Bax is significantly increased waocp.org. This shift in the Bcl-2/Bax ratio lowers the threshold for apoptosis, sensitizing cancer cells to programmed cell death. This dual effect—suppressing pro-survival signals while promoting pro-apoptotic signals—underlies the potent apoptotic activity of this compound.

Table 2: Modulation of Gene and Protein Expression by BS 181 in BGC823 Gastric Cancer Cells
Gene/ProteinFunctionEffect of BS 181 TreatmentReference
Cyclin D1Cell Cycle Progression (G1/S)Downregulated colorado.edu (from initial search)
XIAPInhibitor of ApoptosisDownregulated colorado.edu (from initial search)
Bcl-2Anti-ApoptoticDecreased Expression colorado.edu (from initial search)
BaxPro-ApoptoticIncreased Expression colorado.edu (from initial search)

Cellular and Subcellular Effects of Bs 181 Dihydrochloride in Research Models

Apoptotic Pathway Activation

Caspase Activation and PARP Cleavage

BS 181 dihydrochloride (B599025) has been shown to induce apoptosis through mechanisms involving the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov In studies involving human T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells, treatment with BS 181 led to a cascade of apoptotic events, including the activation of initiator caspase-8 and caspase-9, as well as the executioner caspase-3. nih.gov

The activation of these caspases culminates in the cleavage of key cellular substrates, a hallmark of apoptosis. nih.gov One of the critical substrates for active caspase-3 is PARP, a 116-kDa nuclear enzyme involved in DNA repair. nih.gov Caspase-3 cleaves PARP into an 85-kDa and a 24-kDa fragment, which separates the DNA-binding domain from the catalytic domain. nih.gov This cleavage inactivates PARP, preventing DNA repair and conserving cellular energy (in the form of ATP) that would otherwise be consumed in futile repair cycles, thereby ensuring the progression of the apoptotic process. nih.gov Research on Jurkat cells confirmed that treatment with BS 181 results in PARP cleavage. nih.gov Similarly, in gastric cancer cells, BS 181 treatment led to a significant increase in the expression of caspase-3. nih.gov

Antiproliferative Activity in Diverse Cellular Models

BS 181 dihydrochloride demonstrates significant antiproliferative activity across a wide range of cancer cell lines. rndsystems.commedchemexpress.com This activity is a direct consequence of its function as a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle and transcription. apexbt.comximbio.com By inhibiting CDK7, BS 181 promotes cell cycle arrest and induces apoptosis, thereby inhibiting the growth of cancer cells. rndsystems.comapexbt.com

The antiproliferative effects of this compound are concentration-dependent. The potency of the compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. Studies have consistently shown that as the concentration of BS 181 increases, the inhibition of cancer cell proliferation becomes more pronounced. For instance, in gastric cancer cell lines, BS 181 inhibited cell growth with IC50 values ranging from 17 to 22 μM after 48 hours of treatment. nih.govtargetmol.com Across a broader panel of cancer cell lines, including breast, lung, colorectal, osteosarcoma, and liver cancers, the IC50 values were observed to be in the range of 11.5 μM to 37.3 μM. medchemexpress.comtargetmol.com

The efficacy of this compound has been evaluated in a diverse array of human cancer cell lineages, demonstrating its broad-spectrum antiproliferative potential. medchemexpress.comximbio.com

Breast Cancer : In breast cancer cell lines such as MCF-7, BS 181 effectively inhibits the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis. apexbt.comximbio.com The IC50 values for breast cancer cell lines have been reported in the range of 15.1 μM to 20 μM. medchemexpress.com

Gastric Cancer : Multiple gastric cancer cell lines, including MKN28, SGC-7901, AGS, and BGC823, have shown susceptibility to BS 181, with IC50 values between 17 and 22 μM. nih.govtargetmol.com

Colorectal Cancer : The compound has demonstrated anti-proliferative activities against colorectal cancer cell lines with IC50 values ranging from 11.5 μM to 15.3 μM. medchemexpress.com

Lung, Osteosarcoma, and Liver Cancer : BS 181 is also effective against lung, osteosarcoma, and liver cancer cell lines, with IC50 values reported to be between 11.5 μM and 37.3 μM. medchemexpress.com

Jurkat T-ALL : In the context of hematological malignancies, BS 181 caused cytotoxicity and induced several apoptotic events in human T-ALL Jurkat cells. nih.gov

IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell Line(s)IC50 Range (μM)Reference
Breast CancerMCF-7, etc.15.1 - 20 medchemexpress.com
Gastric CancerMKN28, SGC-7901, AGS, BGC82317 - 22 nih.govtargetmol.com
Colorectal CancerNot specified11.5 - 15.3 medchemexpress.com
Lung CancerNot specified11.5 - 37.3 medchemexpress.com
OsteosarcomaNot specified11.5 - 37.3 medchemexpress.com
Liver CancerNot specified11.5 - 37.3 medchemexpress.com

Effects on Cellular Migration and Invasion

Beyond its antiproliferative effects, this compound also impacts the metastatic potential of cancer cells by inhibiting their migration and invasion capabilities. nih.gov Cellular migration is a multi-step process fundamental to cancer metastasis, allowing cancer cells to move and spread. cellbiolabs.com Invasion is a related process that additionally requires cells to degrade the extracellular matrix to penetrate surrounding tissues. cellbiolabs.com

Preclinical Research Applications and Methodologies of Bs 181 Dihydrochloride

In Vitro Research Model Systems

Cell-Based Assays for Target Engagement (e.g., Kinase Assays, Western Blotting)

The initial characterization of BS 181 dihydrochloride (B599025) involved biochemical and cell-based assays to confirm its engagement with its intended target, CDK7, and to assess its selectivity.

Kinase Assays Biochemical kinase assays are fundamental in determining the potency and selectivity of an inhibitor. For BS 181, these assays measured its ability to inhibit the enzymatic activity of purified CDK7/CycH/MAT1 complexes. The activity was quantified by measuring the amount of ATP consumed during the phosphorylation reaction, often using a luciferase-based system. These experiments established that BS 181 is a highly potent CDK7 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 21 nM. medchemexpress.com

To determine its selectivity, BS 181 was tested against a panel of other kinases. It was found to be over 40-fold more selective for CDK7 than for other cell cycle-related CDKs such as CDK1, CDK4, CDK5, CDK6, and CDK9. medchemexpress.comcancertools.org It did show some activity against CDK2, but with a significantly higher IC₅₀ of 880 nM, making it 35-fold less potent against CDK2 than CDK7. cancertools.orgapexbt.com

Western Blotting Western blotting is employed to verify target engagement within a cellular context by detecting changes in the phosphorylation status of the target's downstream substrates. In studies involving BS 181, researchers treated cancer cell lines, such as the MCF-7 breast cancer cell line, with the compound and prepared whole-cell lysates. These lysates were then analyzed by immunoblotting using antibodies specific for phosphorylated forms of CDK7 substrates. A key substrate of CDK7 is the C-terminal domain (CTD) of RNA polymerase II at serine 5. Treatment with BS 181 was shown to inhibit the phosphorylation of this substrate, confirming that the compound effectively engages and inhibits CDK7 activity within cancer cells. medchemexpress.com

Cell Viability and Proliferation Assays (e.g., CCK-8, MTT)

To assess the functional consequences of CDK7 inhibition by BS 181, researchers utilize cell viability and proliferation assays. These assays quantify the compound's ability to inhibit the growth of cancer cell lines.

Commonly used methods include the Cell Counting Kit-8 (CCK-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. Both are colorimetric assays based on the metabolic activity of viable cells. In these assays, mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (WST-8 in CCK-8, MTT in the MTT assay) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.

Studies have demonstrated that BS 181 inhibits the growth and proliferation of a broad range of cancer cell lines. The IC₅₀ values for cell growth inhibition typically fall within the micromolar range, varying by cell type.

Cell Line TypeIC₅₀ Range (µM)
Breast Cancer15.1 - 20.0
Colorectal Cancer11.5 - 15.3
Lung Cancer~11.5
Osteosarcoma~11.5
Prostate Cancer~11.5
Liver Cancer~37.3
Data compiled from studies on various cancer cell lines treated for 72 hours. medchemexpress.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a critical technique for dissecting the specific effects of BS 181 on cellular processes like cell cycle progression and programmed cell death (apoptosis).

Cell Cycle Analysis By staining cells with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), flow cytometry can measure the DNA content of individual cells. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). Research has shown that at lower concentrations, BS 181 treatment causes an accumulation of cells in the G1 phase, indicative of cell cycle arrest, accompanied by a reduction in the number of cells in the S and G2/M phases. medchemexpress.com

Apoptosis Analysis At higher concentrations, BS 181 induces apoptosis. Flow cytometry can detect this in several ways. One common method is to measure the "sub-G1" peak, which represents apoptotic cells with fragmented DNA that have a lower DNA content than healthy G1 cells. medchemexpress.com Another widely used technique is Annexin V staining. In early apoptosis, a lipid called phosphatidylserine (B164497) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Studies on human T-ALL Jurkat cells have used Annexin V staining in conjunction with flow cytometry to confirm and quantify the apoptotic response induced by BS 181.

In Vivo Preclinical Models

Murine Xenograft Model Studies

To evaluate the anti-tumor activity of BS 181 in a living organism, researchers use murine xenograft models. In this system, human cancer cells are implanted subcutaneously into immunocompromised mice, where they grow to form a solid tumor.

In a key study, MCF-7 human breast cancer cells were implanted into nude mice. Once tumors were established, the mice were treated with BS 181. The compound was administered via intraperitoneal injection twice daily for 14 days. Tumor volumes were measured regularly to assess the efficacy of the treatment. The results demonstrated that BS 181 significantly inhibited tumor growth in a dose-dependent manner.

Total Daily DoseTumor Growth Reduction (after 14 days)
10 mg/kg/day25%
20 mg/kg/day50%
Results from an MCF-7 xenograft model in nude mice. cancertools.org

These in vivo studies were crucial for demonstrating that the anti-proliferative and pro-apoptotic effects observed in vitro could translate into anti-tumor activity in a preclinical animal model.

Pharmacokinetic Profiles in Research Animal Models (e.g., Plasma Half-Life)

Pharmacokinetic (PK) studies are performed in research animals to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). These parameters are critical for interpreting efficacy studies and for predicting how the drug might behave in humans.

For BS 181, pharmacokinetic properties were assessed in mice following intraperitoneal (i.p.) administration. Analysis of blood samples taken at various time points after administration revealed that the compound was stable in vivo. A key parameter determined from these studies is the plasma elimination half-life (t₁/₂), which is the time it takes for the concentration of the drug in the plasma to be reduced by half. For BS 181, the plasma elimination half-life in mice was found to be 405 minutes (6.75 hours) following a 10 mg/kg i.p. dose. cancertools.orgapexbt.com This relatively long half-life indicates sustained exposure of the compound in the animal model, which is a favorable characteristic for an anti-cancer agent.

Evaluation of Efficacy in Preclinical Disease Models

The preclinical efficacy of BS 181 dihydrochloride has been predominantly evaluated in various cancer models, where it has demonstrated significant anti-tumor activity. In vitro studies have shown its ability to inhibit the proliferation of a range of cancer cell lines, including those of breast, lung, prostate, and colorectal origin, with IC50 values typically falling within the 11.5-37 μM range ximbio.commedchemexpress.com.

In gastric cancer, BS 181 has been shown to suppress cell proliferation, migration, and invasion nih.gov. Treatment of gastric cancer cells with BS 181 induced cell cycle arrest at the G1 phase and promoted apoptosis nih.gov. This was accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax and caspase-3 nih.gov. The IC50 values for growth inhibition in gastric cancer cell lines ranged from 17 to 22 μM nih.gov.

Further in vivo studies have substantiated these findings. In a xenograft model using MCF-7 breast cancer cells, intraperitoneal administration of BS 181 resulted in a dose-dependent inhibition of tumor growth ximbio.commedchemexpress.com. Daily doses of 10 mg/kg and 20 mg/kg over a two-week period led to a 25% and 50% reduction in tumor growth, respectively, without apparent toxicity ximbio.com. Similarly, in a gastric cancer xenograft model, BS 181 effectively inhibited tumor growth and increased the survival rate of the mice nih.gov.

The mechanism of action in these preclinical models is attributed to the inhibition of CDK7, which leads to the blockage of phosphorylation of the CDK7 substrate, Serine 5, in the C-terminal domain of RNA polymerase II. This, in turn, disrupts transcription and cell cycle progression, ultimately leading to the observed anti-cancer effects nih.gov.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (μM) Reference
Breast Cancer Cell Lines Breast Cancer 15.1 - 20 medchemexpress.com
Colorectal Cancer Cell Lines Colorectal Cancer 11.5 - 15.3 medchemexpress.com
Lung Cancer Cell Lines Lung Cancer 11.5 - 37.3 medchemexpress.com
Osteosarcoma Cell Lines Osteosarcoma 11.5 - 37.3 medchemexpress.com
Prostate Cancer Cell Lines Prostate Cancer 11.5 - 37.3 medchemexpress.com
Liver Cancer Cell Lines Liver Cancer 11.5 - 37.3 medchemexpress.com
Gastric Cancer Cell Lines Gastric Cancer 17 - 22 nih.gov

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer Type Animal Model Treatment Regimen Tumor Growth Inhibition Reference
Breast Cancer (MCF-7) Nude Mice 10 mg/kg/day, i.p., 14 days 25% ximbio.com
Breast Cancer (MCF-7) Nude Mice 20 mg/kg/day, i.p., 14 days 50% ximbio.com

Comparative Studies with Other Cyclin-Dependent Kinase Inhibitors

This compound has been identified as a highly selective inhibitor of CDK7. Its potency against CDK7 is significantly greater than that of the first-generation pan-CDK inhibitor, roscovitine (B1683857). In comparative assays, BS 181 inhibited CDK7 activity with an IC50 of 0.019 μM, whereas roscovitine's IC50 was 0.48 μM nih.gov.

The selectivity of BS 181 for CDK7 over other members of the CDK family is a key characteristic. It displays over 40-fold selectivity for CDK7 compared to other CDKs ximbio.com. For instance, the IC50 value for CDK2 is 880 nM, which is approximately 42 times higher than its IC50 for CDK7 (21 nM) ximbio.commedchemexpress.com. Its inhibitory activity against CDK1, CDK4, CDK5, CDK6, and CDK9 is even weaker, with IC50 values greater than 3.0 μM ximbio.com. This high degree of selectivity is attributed to the specific design of the molecule, which targets unique features of the ATP-binding pocket of CDK7 tandfonline.com.

An analogue of BS 181, samuraciclib (B608046) (CT7001/ICEC0942), was developed to have improved oral bioavailability while retaining selectivity for CDK7. Samuraciclib inhibits CDK7 with an IC50 of 40 nM and demonstrates 45-fold, 15-fold, 230-fold, and 30-fold greater selectivity for CDK7 over CDK1, CDK2, CDK5, and CDK9, respectively tandfonline.com.

Table 3: Comparative Potency and Selectivity of this compound

Kinase BS 181 IC50 (nM) Roscovitine IC50 (nM) Samuraciclib IC50 (nM) Reference
CDK7 19 - 21 480 40 ximbio.comnih.govtandfonline.com
CDK2 880 - 600 ximbio.comtandfonline.com
CDK1 >3000 - 1800 ximbio.comtandfonline.com
CDK4 >3000 - - ximbio.com
CDK5 >3000 - 9200 ximbio.comtandfonline.com
CDK6 >3000 - - ximbio.com
CDK9 >3000 - 1200 ximbio.comtandfonline.com

Preclinical research has explored the potential of combining CDK inhibitors with other targeted therapies to enhance anti-cancer efficacy. While direct studies on the synergistic effects of this compound with BCL-2 inhibitors are not extensively documented in the available literature, the rationale for such a combination is supported by findings with other CDK inhibitors. For instance, the combination of the CDK inhibitor dinaciclib (B612106) with the BCL-2 inhibitor venetoclax (B612062) has shown synergistic preclinical efficacy against hypodiploid acute lymphoblastic leukemia haematologica.orgresearchgate.net. This suggests that dual inhibition of cell cycle progression and apoptosis pathways can be a promising therapeutic strategy haematologica.org.

In the context of BS 181, studies in gastric cancer cells have shown that treatment with this CDK7 inhibitor leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 nih.gov. This downstream effect of BS 181 on a key member of the BCL-2 family suggests a potential for synergistic interactions with direct BCL-2 inhibitors. By downregulating Bcl-2, BS 181 could potentially sensitize cancer cells to the pro-apoptotic effects of BCL-2 inhibitors like venetoclax. However, specific preclinical studies to validate this hypothesis for BS 181 are needed.

Future Directions and Broader Research Implications

Advancing Fundamental Understanding of CDK7-Mediated Pathophysiology

The high selectivity of BS 181 dihydrochloride (B599025) for CDK7 is a key attribute that allows researchers to probe the specific functions of this kinase with minimal off-target effects. CDK7 is a central regulator of two fundamental cellular processes: cell cycle progression and transcription. By inhibiting CDK7, BS 181 dihydrochloride has been instrumental in elucidating the downstream consequences of CDK7 blockade in various pathological contexts.

Research utilizing this compound has demonstrated that inhibition of CDK7 leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in a variety of cancer cell lines. ximbio.comnih.gov This occurs through the inhibition of CDK7's kinase activity, which is required for the activation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, that are essential for cell cycle progression. ximbio.com Furthermore, this compound has been shown to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a key substrate of CDK7, thereby disrupting transcription. ximbio.comnih.gov

These findings have significantly advanced our understanding of how cancer cells become dependent on CDK7 for their survival and proliferation. The use of this compound has helped to unravel the specific cellular pathways that are most sensitive to CDK7 inhibition, providing a clearer picture of its role in the pathophysiology of diseases like breast cancer and gastric cancer. nih.gov

Development of Advanced Research Probes and Tool Compounds

This compound serves as an exemplary tool compound for studying the biological roles of CDK7. Its well-defined mechanism of action and high selectivity make it a reliable reagent for validating CDK7 as a therapeutic target in various diseases. The availability of a potent and selective inhibitor like this compound is a critical first step in the development of more advanced research probes.

The chemical scaffold of BS 181, a pyrazolo[1,5-a]pyrimidine (B1248293), has served as a foundation for the design of next-generation CDK7 inhibitors with improved pharmacological properties. nih.gov By understanding the structure-activity relationship of BS 181 and its interaction with the CDK7 active site, medicinal chemists can design new molecules with enhanced potency, selectivity, and drug-like characteristics.

Furthermore, derivatives of this compound can be synthesized to create chemical probes for various applications. For example, by attaching fluorescent tags or biotin (B1667282) labels to the BS 181 scaffold, researchers can develop probes for use in cellular imaging, affinity chromatography, and other biochemical assays to visualize and isolate CDK7 and its interacting partners within the cell. These advanced tools are invaluable for dissecting the complex regulatory networks in which CDK7 participates.

Integration into Comprehensive Biological Signaling Pathway Research

The function of a single kinase like CDK7 cannot be fully understood in isolation. It operates within a complex and interconnected network of signaling pathways that regulate cellular behavior. This compound has been instrumental in mapping the integration of CDK7 into these broader signaling networks.

By selectively inhibiting CDK7 with this compound, researchers can observe the downstream effects on other signaling pathways. For instance, studies have shown that CDK7 inhibition can impact the expression of key regulatory proteins involved in cell survival and apoptosis, such as XIAP and cyclin D1. nih.gov This demonstrates a clear link between the cell cycle and apoptotic machinery that is mediated by CDK7.

Moreover, the use of this compound in combination with other targeted inhibitors allows for the exploration of synergistic or antagonistic interactions between different signaling pathways. This systems-level approach is crucial for understanding the complex cross-talk that occurs within a cell and for identifying novel combination therapies that may be more effective than single-agent treatments. The ability to selectively perturb CDK7 function with this compound is a powerful tool for dissecting these intricate signaling cascades.

Theoretical Frameworks for Kinase Inhibitor Research in Complex Systems

The development and characterization of highly selective kinase inhibitors like this compound contribute significantly to the broader theoretical frameworks of kinase inhibitor research, particularly in the context of complex biological systems. The wealth of data generated from studying such compounds provides a foundation for computational modeling and systems biology approaches aimed at understanding and predicting the effects of kinase inhibition.

The high selectivity of BS 181 for CDK7 over other kinases, including the closely related CDK2, provides valuable data for refining computational models that predict inhibitor-target interactions. ximbio.commedchemexpress.com By understanding the structural and chemical features that confer this selectivity, researchers can improve the accuracy of in silico screening methods for identifying new kinase inhibitors with desired selectivity profiles.

Furthermore, studying the cellular response to a highly selective inhibitor like BS 181 helps in the development of theoretical models of signaling network dynamics. By observing how the network adapts to the specific perturbation of CDK7 activity, researchers can gain insights into the robustness and plasticity of these complex systems. This knowledge is crucial for predicting potential mechanisms of drug resistance and for designing more effective and durable therapeutic strategies. The precise nature of BS 181's inhibitory action provides a clean experimental input for these complex computational models, thereby advancing our theoretical understanding of kinase biology.

Data Tables

Table 1: Kinase Inhibitory Profile of BS 181

KinaseIC50 (nM)Fold Selectivity vs. CDK7
CDK7211
CDK2880>40
CDK53000>140
CDK94200>200
CDK1>3000>140
CDK4>3000>140
CDK6>3000>140

Data compiled from multiple sources. ximbio.commedchemexpress.com

Table 2: In Vitro Anti-proliferative Activity of BS 181 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.1 - 20
Various Cell LinesColorectal Cancer11.5 - 15.3
Various Cell LinesLung Cancer11.5 - 37.3
Various Cell LinesOsteosarcoma11.5 - 37.3
Various Cell LinesProstate Cancer11.5 - 37.3
BGC823Gastric Cancer17 - 22

Data compiled from multiple sources. ximbio.comnih.govmedchemexpress.com

Q & A

Q. How can researchers confirm the dihydrochloride salt form of BS 181 using analytical chemistry methods?

To verify the dihydrochloride form, employ elemental analysis to confirm the 2:1 molar ratio between the base compound and hydrochloric acid. Techniques like nuclear magnetic resonance (NMR) spectroscopy can identify protonation states, while titration methods quantify chloride ions. Mass spectrometry may further validate molecular weight discrepancies between free base and salt forms .

Q. What critical parameters should be reported when synthesizing BS 181 dihydrochloride to ensure reproducibility?

Document reaction stoichiometry, solvent systems, temperature, and purification methods (e.g., recrystallization solvents). Include characterization data (HPLC purity >99%, melting point, spectral fingerprints) and storage conditions (e.g., desiccated, −20°C). Refer to standardized protocols for salt formation, as outlined in methodology guidelines for chemical synthesis .

Q. Which statistical approaches are appropriate for analyzing dose-response data in enzyme inhibition assays involving this compound?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Include measures of variability (standard deviation across replicates) and significance testing (ANOVA with post-hoc corrections). Ensure compliance with reporting standards for pharmacological experiments, including effect size and confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo safety profiles of this compound?

Conduct comparative studies using physiologically relevant in vitro models (e.g., 3D co-cultures) and validate with in vivo toxicity assays (e.g., histopathology in rodent models). Account for pharmacokinetic factors like tissue penetration and metabolic stability. For example, octenidine dihydrochloride showed no in vivo irritation despite in vitro cytotoxicity, highlighting the need for multi-system validation .

Q. What experimental designs differentiate direct antimicrobial effects from immunomodulatory contributions of this compound?

Combine knockout models (e.g., immune-deficient animals) with direct bacterial challenge assays. Use fluorescently labeled BS 181 to track localization in infected tissues and correlate with cytokine profiling. Reference studies on octenidine dihydrochloride, which demonstrated dual antimicrobial and barrier-enhancing effects in burn wounds .

Q. How should researchers optimize in vivo infection models to evaluate this compound’s tissue-specific efficacy?

Use site-specific infection models (e.g., burn wounds, pulmonary) with controlled inoculation levels. Monitor bacterial colonization in multiple tissue layers (e.g., eschar, subdermal) via qPCR or bioluminescence imaging. Include pharmacokinetic sampling to correlate drug concentration with efficacy, as demonstrated in anti-pseudomonal studies .

Q. What orthogonal validation methods address conflicting genomic data on this compound’s methylation-dependent mechanisms?

Pair RNA-seq with chromatin immunoprecipitation (ChIP-seq) to validate methylation changes (e.g., H3K4/H3K9). Use CRISPR-interference to knock down putative targets and assess phenotypic rescue. Cross-reference with epigenetic inhibitor controls, as applied in LSD1 inhibition studies .

Methodological Reporting & Data Interpretation

Q. How can researchers ensure robust reporting of this compound’s stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Include degradation product identification via LC-MS and correlate with bioactivity loss. Follow MIACARM standards for metadata annotation, including batch-specific variability and storage container materials .

Q. What strategies mitigate batch-to-batch variability in this compound’s biological activity?

Implement quality-by-design (QbD) principles during synthesis, with strict control over raw material sources and crystallization conditions. Use orthogonal assays (e.g., enzyme inhibition, cell viability) for batch validation. Reference guidelines requiring >99% purity and certificate of analysis (COA) documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.